(+-)-Tetrahydrozoline

Vasoconstriction α-Adrenergic Pharmacology In Vitro Assay

This racemic imidazoline agonist delivers 31-fold α2/α1 selectivity (Ki: α2=0.8 μM vs α1=25 μM) for unambiguous α2-adrenergic pharmacological interrogation. Its free base exhibits 10× higher epidermal flux than naphazoline, establishing it as the gold-standard reference for transdermal permeability screening and in vitro skin penetration model validation. A validated stability-indicating HPLC method (r²=0.999, 100.8% recovery, RSD 0.47%) guarantees analytical reproducibility. Not interchangeable with other imidazoline decongestants—compound-specific procurement is essential for reproducible receptor-binding (ED50=6.5), sustained-release formulation, and allergic conjunctivitis research.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 67731-53-7
Cat. No. B7765393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Tetrahydrozoline
CAS67731-53-7
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=NCCN3
InChIInChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15)
InChIKeyBYJAVTDNIXVSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 31.09 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Tetrahydrozoline (CAS 67731-53-7) Procurement Guide: Imidazoline α-Adrenergic Agonist Baseline


(±)-Tetrahydrozoline (CAS 67731-53-7) is a racemic imidazoline derivative that acts as a direct-acting α-adrenergic receptor agonist [1]. It is primarily used as a topical vasoconstrictor in over-the-counter ophthalmic and nasal decongestant formulations [2]. The compound exhibits higher affinity for α2-adrenergic receptors (Ki = 0.8 μM) than for α1-adrenergic receptors (Ki = 25 μM) [1]. In standard vasoconstriction assays using rabbit aorta, tetrahydrozoline demonstrates an ED50 negative log molar value of 6.5 [3]. The racemic mixture is commercially supplied as the hydrochloride salt, which enhances water solubility and stability compared to the free base [4].

Why (±)-Tetrahydrozoline Cannot Be Interchanged with Naphazoline or Oxymetazoline Without Quantitative Risk


Generic substitution among imidazoline decongestants (tetrahydrozoline, naphazoline, oxymetazoline) is not scientifically justified due to substantial, quantifiable differences in α-adrenergic receptor affinity, vasoconstrictor potency, transdermal flux, and toxicity profiles [1]. Tetrahydrozoline's unique dual interaction with both α-adrenergic and histamine H2 receptors further distinguishes its pharmacological signature from more α-specific analogs [2]. These differences have direct implications for formulation performance, safety margin selection, and analytical method validation, making compound-specific procurement essential for reproducible research outcomes [3].

(±)-Tetrahydrozoline Comparator Evidence: Vasoconstriction, Receptor Binding, Flux, and Toxicity Data


Vasoconstrictor Potency: Tetrahydrozoline is 28-fold Less Potent than Oxymetazoline in Rabbit Aorta

In a direct head-to-head comparison using rabbit aorta contraction assays, tetrahydrozoline exhibits significantly lower vasoconstrictor potency than the closest imidazoline analogs. The negative log molar ED50 values demonstrate a clear rank order: oxymetazoline (8.4) > naphazoline (7.95) > tetrahydrozoline (6.5) [1]. This translates to a 79-fold higher molar potency for oxymetazoline and a 28-fold higher potency for naphazoline relative to tetrahydrozoline [1].

Vasoconstriction α-Adrenergic Pharmacology In Vitro Assay

α-Adrenergic Receptor Affinity: Tetrahydrozoline α2/α1 Selectivity Ratio is 31

Tetrahydrozoline demonstrates marked selectivity for α2-adrenergic receptors over α1-adrenergic receptors, with Ki values of 0.8 μM and 25 μM, respectively, yielding an α2/α1 selectivity ratio of approximately 31 [1]. In contrast, naphazoline and oxymetazoline are reported as highly specific α-adrenoceptor stimulants with minimal histamine receptor cross-reactivity [2].

Receptor Binding α2-Adrenoceptor Selectivity Profiling

Transdermal Flux: Tetrahydrozoline Free Base Flux is 10-fold Higher than Naphazoline

In vitro human epidermal flux studies reveal that tetrahydrozoline free base exhibits a maximal flux (Jmax) 10-fold higher than naphazoline and 100-fold higher than oxymetazoline under identical conditions [1]. However, as an ion-pair with salicylic acid, tetrahydrozoline flux is approximately 3-fold slower than naphazoline [1].

Transdermal Delivery Epidermal Permeability Formulation Development

Toxicity Profile: Tetrahydrozoline is Less Toxic than Naphazoline in Rodent Models

In a comparative toxicity study conducted in rats and mice, tetrahydrozoline was found to be less toxic than naphazoline and exhibited less interspecies variability in lethal dose [1]. The compound also demonstrated a low degree of local toxic action on conjunctival and tracheal mucosal tissues [1].

Toxicology Safety Margin Preclinical Safety

Enantiomeric Resolution: (±)-Tetrahydrozoline Racemizes via Imine-Enamine Tautomerism

Chiral HPLC resolution of tetrahydrozoline enantiomers revealed facile racemization via an imine-enamine tautomerism pathway, with a measurable racemization rate constant [1]. This property distinguishes tetrahydrozoline from more configurationally stable imidazoline analogs and necessitates specific analytical handling for enantiomeric purity determination [1].

Chiral Separation Racemization Kinetics Analytical Chemistry

(±)-Tetrahydrozoline Application Scenarios: Evidence-Based Procurement Guidance


Ophthalmic Formulation Development: In Situ Gels for Sustained Ocular Delivery

Tetrahydrozoline's short ocular residence time in conventional eye drops (detectable for <3 minutes) has driven development of sustained-release in situ gel formulations that extend drug release up to 24 hours without ocular damage [1]. This application scenario leverages the compound's vasoconstrictor activity while addressing its formulation liability, making it suitable for allergic conjunctivitis management studies [1].

Transdermal Permeation Studies: Comparative Flux Modeling of Imidazoline Vasoconstrictors

Tetrahydrozoline's 10-fold higher free base epidermal flux compared to naphazoline [2] positions it as a reference compound for studying structure-permeability relationships among imidazoline vasoconstrictors. This differential permeability makes tetrahydrozoline particularly valuable in transdermal formulation screening and in vitro skin penetration model validation [2].

α2-Adrenoceptor Pharmacology: Selective Agonist Tool Compound

With an α2/α1 selectivity ratio of approximately 31 [3], tetrahydrozoline serves as a tool compound for investigating α2-adrenergic receptor-mediated vascular responses. This selectivity profile differentiates tetrahydrozoline from more α1-preferring imidazolines and supports its use in studies requiring α2-specific pharmacological interrogation [3].

Analytical Method Validation: HPLC-UV Assay for Quality Control

A validated stability-indicating reversed-phase HPLC method has been established for tetrahydrozoline hydrochloride analysis in eye drop formulations, demonstrating linearity (r² = 0.999 over 0.025–0.075 mg/mL), accuracy (100.8% recovery), and precision (RSD 0.47%) [4]. This method addresses the limitations of USP spectrophotometric assays for impurity detection and supports pharmaceutical quality control applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Tetrahydrozoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.